Solubility Advantage of H-Asp-Ala-OH Relative to Reverse-Sequence Dipeptide H-Ala-Asp-OH
H-Asp-Ala-OH (L-α-aspartyl-L-alanine) exhibits approximately 1.7-fold higher predicted aqueous solubility compared to its reverse-sequence isomer H-Ala-Asp-OH (L-alanyl-L-aspartate). This difference arises from the distinct spatial arrangement of the acidic aspartyl residue, which influences the overall polarity and hydration of the molecule [1][2].
| Evidence Dimension | Predicted aqueous solubility |
|---|---|
| Target Compound Data | 16.7 g/L |
| Comparator Or Baseline | H-Ala-Asp-OH (CAS 20727-65-5): 9.77 g/L |
| Quantified Difference | ~1.7-fold higher predicted solubility for H-Asp-Ala-OH |
| Conditions | ALOGPS computational prediction model |
Why This Matters
Higher predicted solubility expands the usable concentration range in aqueous assay buffers and may reduce the need for organic co-solvents such as DMSO, which can introduce confounding effects in biological assays.
- [1] FoodB. Showing Compound Aspartyl-Alanine (FDB111802). Predicted Properties: Water Solubility 16.7 g/L. 2020. View Source
- [2] FoodB. Showing Compound Alanyl-Aspartic acid (FDB098187). Predicted Properties: Water Solubility 9.77 g/L. 2020. View Source
